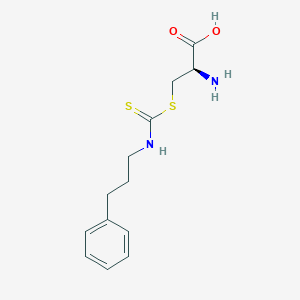

S-(N-(3-苯丙基)(硫代氨基甲酰基))-半胱氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine, also known as SPD-304, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. SPD-304 is a selective agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel expressed in sensory neurons. The TRPV1 channel is involved in the regulation of pain sensation, body temperature, and inflammation.

科学研究应用

Angiotensin-Converting Enzyme (ACE) Inhibitors Synthesis

This compound is a key intermediate in the synthesis of ACE inhibitors, which are crucial for treating hypertension and heart failure. The stereoselective synthesis of derivatives of this compound, such as N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine, is an important step in creating these life-saving medications .

Antimicrobial Agents

Derivatives of S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine have shown discrete antimicrobial activity. This opens up possibilities for developing new antibiotics that can be used to treat various bacterial infections, addressing the growing concern of antibiotic resistance .

Agricultural Chemicals

Some derivatives of this compound have been found to promote plant growth, increase seed yield, and enhance oil content in crops like rapeseed. This application is significant for agricultural productivity and food security, especially in regions with challenging growing conditions .

Antiamoebic Activity

Compounds synthesized from S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine have been studied for their antiamoebic properties. This is particularly relevant in the treatment of diseases like amoebiasis, caused by pathogenic amoebae .

作用机制

Target of Action

Related compounds such as 3-phenylpropylamine have been shown to interact with enzymes like trypsin-1 and trypsin-2 .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to related compounds, potentially leading to changes in enzymatic activity or protein function .

Pharmacokinetics

Related compounds show rapid absorption and distribution across various tissues, with elimination occurring through both urine and feces .

属性

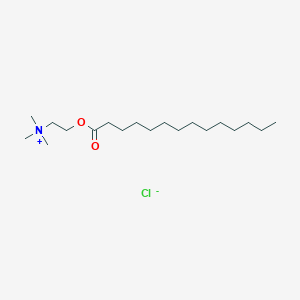

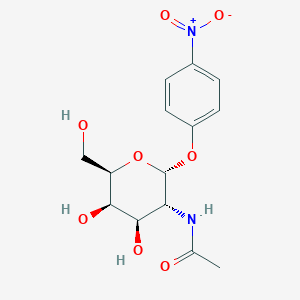

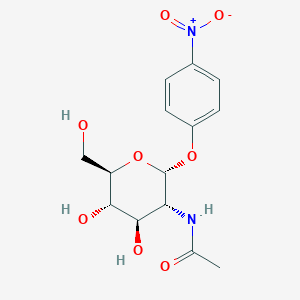

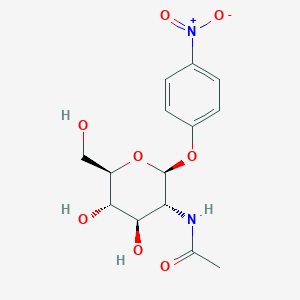

IUPAC Name |

(2R)-2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEUXBMTQJJHED-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=S)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160393 |

Source

|

| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |

CAS RN |

137915-13-0 |

Source

|

| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137915130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。